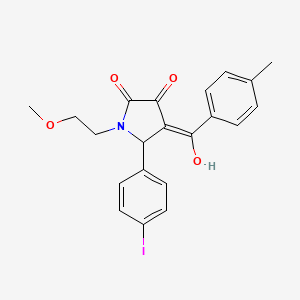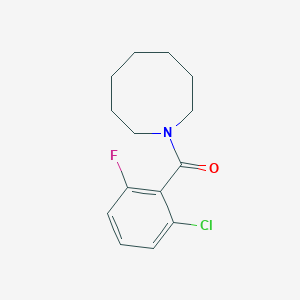![molecular formula C22H24N4O3 B5458685 [4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B5458685.png)
[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone: is a complex organic compound that features a pyrazole ring, a piperidine ring, and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the methoxypyridine moiety. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the Piperidine Ring: The pyrazole intermediate is then reacted with a piperidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Attachment of the Methoxypyridine Moiety: The final step involves the reaction of the intermediate with a methoxypyridine derivative, typically under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies, helping to elucidate the structure-activity relationships of various biological targets.
Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, the compound is used in the development of new polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidine: Similar structure but lacks the methoxypyridine moiety.
[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]morpholine: Similar structure but contains a morpholine ring instead of a piperidine ring.
[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperazine: Similar structure but contains a piperazine ring instead of a piperidine ring.
Uniqueness: The presence of both the piperidine and methoxypyridine moieties in [4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone provides unique chemical properties and potential biological activities that are not observed in the similar compounds listed above. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-17-6-3-5-16(13-17)19-14-24-25-20(19)15-8-11-26(12-9-15)22(27)18-7-4-10-23-21(18)29-2/h3-7,10,13-15H,8-9,11-12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJYCKYCRJCMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(NN=C2)C3CCN(CC3)C(=O)C4=C(N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methoxybenzamide](/img/structure/B5458602.png)
![2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5458605.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-hydroxy-4-methylbenzamide](/img/structure/B5458620.png)
![N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5458626.png)
![3-hydroxy-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5458627.png)

![4,4,4-trifluoro-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-1,3-butanedione](/img/structure/B5458630.png)
![3-{[1-(2-methyl-2-phenylpropanoyl)pyrrolidin-3-yl]methyl}benzamide](/img/structure/B5458662.png)
![4-bromo-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5458666.png)
![1-{2-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}-2-imidazolidinone](/img/structure/B5458675.png)
![3-[(2-benzylphenyl)carbamoyl]propanoic Acid](/img/structure/B5458681.png)


![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5458698.png)
